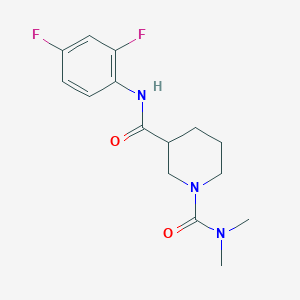![molecular formula C15H14BrN3O6 B5303506 2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-5-nitro-4,6-pyrimidinediol](/img/structure/B5303506.png)
2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-5-nitro-4,6-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of pyrimidine derivatives, which have been extensively studied due to their diverse chemical and biological properties. This compound, in particular, appears to have been synthesized and analyzed in the context of its structural and chemical characteristics.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves cyclization processes and alkylation. For instance, Hocková et al. (2003) describe the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 by various groups through C5-alkylation or cyclization (Hocková et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by planarity and significant electronic polarization. Yépes et al. (2012) analyzed similar compounds, noting intramolecular hydrogen bonding and planar nitrosopyrimidine units (Yépes et al., 2012).
Chemical Reactions and Properties
The chemical behavior of pyrimidine derivatives includes reactions with elemental bromine and other agents leading to various substituted products. Hocková et al. (2004) detailed the synthesis of cyano and formyl derivatives of pyrimidines, demonstrating their reactive versatility (Hocková et al., 2004).
Physical Properties Analysis
Pyrimidine derivatives display distinct physical properties, including crystallization behaviors and molecular dimensions. For example, Savant et al. (2015) conducted X-ray diffraction studies on a nitro and hydroxyphenyl functionalized pyrimidinone, revealing insights into its crystal class and molecular conformation (Savant et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are influenced by their substituents, which affect their reactivity and interactions. Research by Brown and Lee (1968) on substituted alkoxypyrimidines revealed how different substituents impact the rearrangement rates and electronic effects (Brown & Lee, 1968).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O6/c1-3-25-13-9(16)6-8(7-10(13)24-2)4-5-11-17-14(20)12(19(22)23)15(21)18-11/h4-7H,3H2,1-2H3,(H2,17,18,20,21)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRINKUJMMMLXAS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole](/img/structure/B5303428.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5303435.png)
![4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)](/img/structure/B5303437.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(9H-purin-6-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5303438.png)
![3-{2-[isopropyl(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303451.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5303463.png)

![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5303474.png)

![5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303481.png)
![N~4~-cyclopropyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5303486.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]methionine](/img/structure/B5303505.png)
![3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile](/img/structure/B5303519.png)
